2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-cyclopropyl-6-piperazin-1-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C15H19N3O/c19-15-14-9-13(17-7-5-16-6-8-17)2-1-11(14)10-18(15)12-3-4-12/h1-2,9,12,16H,3-8,10H2 |
InChI Key |
DGEPSQFMOLSBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
A prominent method involves coupling 5-amino-2-cyclopropylisoindolin-1-one with piperazine derivatives using palladium catalysis. In one protocol:
-
Reactants : 5-Amino-2-cyclopropylisoindolin-1-one (0.48 mmol), piperazine (0.96 mmol).
-
Catalyst : Pd₂(dba)₃ (10 mol%), XPhos (20 mol%).
-
Base : tBuONa (2.0 equiv).
-
Solvent : 2-Methylpropan-2-ol, reflux under nitrogen.
-
Yield : 8.3% after purification by flash chromatography.
While this method achieves regioselective amination, the low yield underscores inefficiencies in catalyst turnover or side reactions. Comparative studies suggest that microwave-assisted synthesis or alternative ligands (e.g., RuPhos) may enhance efficiency.
Cyclopropanation Strategies
The cyclopropyl group is introduced via two primary routes:
Ring-Closing Metathesis
Using Grubbs catalysts, olefin-bearing precursors undergo cyclization to form the cyclopropane ring. For example:
Simmons-Smith Reaction
A zinc-copper couple mediates cyclopropanation of allylic alcohols:
This method offers superior stereocontrol but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | 2-Methylpropan-2-ol | Enhances catalyst stability |
| Temperature | 85°C | Balances reaction rate and decomposition |
| Reaction Time | 24 h | Maximizes conversion |
Data from indicate that polar aprotic solvents (e.g., DMF) accelerate side reactions, while elevated temperatures (>100°C) degrade the isoindolinone core.
Catalyst Screening
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd₂(dba)₃/XPhos | 8.3 | 92 |
| Pd(OAc)₂/RuPhos | 15.7 | 88 |
| NiCl₂(dppe) | 5.1 | 78 |
The Pd₂(dba)₃/XPhos system, despite moderate yields, remains preferred for its reproducibility.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Core Reactivity of the Isoindolinone System
The isoindolin-1-one scaffold exhibits characteristic reactivity at its carbonyl group and aromatic system:
-
Nucleophilic Acyl Substitution : The carbonyl oxygen at position 1 can undergo nucleophilic attack, enabling functionalization at the lactam nitrogen .
-
Electrophilic Aromatic Substitution : Electron-rich positions on the isoindoline ring (e.g., para to the piperazine group) may participate in halogenation or nitration .
Piperazine Functionalization
The piperazine moiety at position 6 provides two secondary amines for derivatization:
Cyclopropyl Modifications
The cyclopropyl group at position 2 undergoes strain-driven reactions:
-
Ring-Opening : Under acidic or oxidative conditions (e.g., H₂O₂/Fe²⁺), the cyclopropane ring opens to form propenyl or carbonyl derivatives.
-
[2+2] Cycloaddition : With electron-deficient alkenes, photochemical reactions yield fused bicyclic systems .
Synthetic Pathways
Key synthesis routes for structurally related isoindolinones include:
Base-Promoted Cascade Reactions
A method involving ortho-carbonyl benzonitriles and ((chloromethyl)sulfonyl)benzenes with K₂CO₃ generates tetrasubstituted isoindolinones via:
One-Pot Alkylation/β-Elimination
Sequential treatment with CH₃I and KOtBu yields N-alkylated derivatives while preserving stereochemistry .
Comparative Reactivity with Analogues
The table below contrasts reactivity with similar isoindolinones:
Computational Insights
DFT studies on analogous systems predict:
Scientific Research Applications
Anticancer Properties
Research has indicated that isoindolinone derivatives, including 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one, exhibit promising anticancer activity. These compounds have been shown to interact with various molecular targets involved in cancer progression, such as the IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4). The reduction of these protein levels can enhance immune responses against tumors, making them potential candidates for cancer therapy .
Modulation of Receptor Activity
This compound also acts as a positive allosteric modulator of certain receptors, particularly the muscarinic acetylcholine receptor M1. Such modulation can influence neurotransmission and has implications for treating cognitive disorders . The ability to enhance receptor activity without directly activating them may lead to fewer side effects compared to traditional agonists.
Potential in Neurological Disorders
Given its interaction with neurotransmitter systems, this compound is being investigated for its potential use in treating neurological conditions such as schizophrenia and Alzheimer's disease. Its pharmacological profile suggests it could help improve cognitive function by modulating cholinergic signaling pathways .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions, including cyclization and substitution processes. Recent studies have focused on developing efficient synthetic routes that allow for the modification of this compound to create analogs with enhanced biological activity or specificity towards certain targets .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of isoindolinone derivatives, this compound was tested against several cancer cell lines. Results demonstrated significant cytotoxic effects, particularly in leukemia models, suggesting its potential as a lead compound for further development .
Case Study 2: Receptor Modulation Study
A pharmacological evaluation highlighted the compound's role as a positive allosteric modulator at the muscarinic acetylcholine receptor M1. This study utilized in vitro assays to confirm enhanced receptor signaling when co-administered with acetylcholine, indicating its therapeutic potential in cognitive enhancement therapies .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric site of the dopamine receptor D2, modulating its activity and potentially exerting antipsychotic effects . Additionally, it may inhibit β-amyloid protein aggregation, which is relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Compound 12: 2-Benzyl-6-(2-(piperazin-1-yl)ethoxy)isoindolin-1-one
Structural Differences :
- Position 2 Substitution : A benzyl group replaces the cyclopropyl moiety in the target compound. The benzyl group introduces aromatic bulk, which may increase lipophilicity (logP) compared to the smaller cyclopropyl .
- Position 6 Substitution : Piperazine is linked via an ethoxy spacer, unlike the direct attachment in the target compound. This spacer may reduce steric hindrance and alter conformational flexibility .
Synthesis :
Compound 12 was synthesized via deprotection of a trifluoroacetic acid (TFA)-labile intermediate, followed by neutralization with aqueous NaOH. In contrast, synthesizing the cyclopropyl analog would require cyclopropanation steps, which are more complex and sensitive to reaction conditions .
Physicochemical Properties :
- Molecular Weight : Compound 12 has a higher molecular weight (~393.5 g/mol) due to the benzyl and ethoxy groups, compared to the target compound’s estimated ~285 g/mol.
- Solubility : The ethoxy-piperazine linker in Compound 12 may improve water solubility compared to the direct piperazine attachment in the target compound.
Spectroscopic Data :
Letermovir (PREVYMIS®)
Other Piperazine-Containing Heterocycles
lists compounds such as 6-(4-Methylpiperazin-1-yl)-1H-indole and 2-Amino-3-morpholin-4-ylpyrazine, which differ in core structure (indole, pyrazine vs. isoindolinone).
Implications for Drug Design
- Cyclopropyl vs. Benzyl : The cyclopropyl group may improve metabolic stability by resisting oxidative degradation compared to benzyl .
- Piperazine Attachment : Direct linkage could enhance target binding affinity by reducing conformational entropy, whereas spacers (e.g., ethoxy) may optimize solubility .
Q & A
Q. What are the established synthetic protocols for 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one?
The synthesis of isoindolin-1-one derivatives typically involves cyclization reactions and functionalization of the core structure. For example:
- Step 1 : Condensation of substituted nitriles with aldehydes under basic conditions to form intermediate stilbenes or related structures .
- Step 2 : Cyclization using catalysts (e.g., Pd or Cu) to construct the isoindolin-1-one core. Piperazine substituents can be introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at the C6 position .
- Purification : Column chromatography (silica gel) and preparative HPLC are critical for isolating high-purity compounds, as demonstrated in isoindolin-1-one isolation from natural extracts .
Q. Which analytical techniques are essential for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve cyclopropyl and piperazine proton environments. For example, cyclopropyl protons appear as distinct multiplets near δ 1.0–2.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Provides absolute configuration proof, especially for stereochemical centers introduced via cyclopropane rings .
Advanced Research Questions
Q. How do substitutions at the C6 position influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Amino groups (NH₂) at C6 : Enhance antiviral activity by acting as hydrogen-bond donors (e.g., compound B1 in showed 10-fold higher potency than unsubstituted analogs) .
- Alkylamino groups (NHR) : Improve metabolic stability while retaining potency (e.g., B1 vs. acylated C1 , which lost activity) .
- Steric hindrance : Bulky groups (e.g., 4-methylpiperazine in D3 ) maintain activity despite lacking NH donors, suggesting steric compatibility with target binding pockets .
Q. How can researchers resolve contradictions in SAR data?
Example: The antiviral activity of D3 (6-(4-methylpiperazin)-substituted) contradicts the assumed necessity of NH groups. Methodological approaches:
- Molecular Docking : Model compound interactions with viral targets (e.g., EV-A71 capsid proteins) to assess steric vs. electronic contributions .
- Dynamic Simulations : Perform molecular dynamics (MD) to evaluate binding pocket flexibility and substituent accommodation over time .
- Orthogonal Assays : Validate results using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity independently .
Q. What strategies optimize solubility without compromising potency?
- Piperazine Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the piperazine ring to enhance aqueous solubility.
- Prodrug Design : Mask hydrophobic moieties (e.g., cyclopropyl) with enzymatically cleavable esters or amides.
- Co-solvent Systems : Use DMSO-PBS mixtures in in vitro assays to maintain compound stability, as described for isoindolin-1-one derivatives .
Q. How to design a robust SAR study for isoindolin-1-one derivatives?
- Variable Substituents : Systematically vary C6 groups (e.g., amino, alkylamino, aryl) and cyclopropyl substituents.
- Control Groups : Include unsubstituted analogs and positional isomers (e.g., C5 vs. C6 substitutions) to isolate positional effects .
- Data Triangulation : Combine in vitro potency (IC₅₀), cytotoxicity (CC₅₀), and computational data (e.g., logP, polar surface area) to identify lead candidates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in bioactivity between in vitro and in vivo models?
- Metabolic Profiling : Conduct liver microsomal assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of cyclopropyl groups) .
- Pharmacokinetic Studies : Measure bioavailability and tissue distribution in animal models to correlate in vitro potency with in vivo efficacy .
- Species-Specific Factors : Test compounds across multiple cell lines (e.g., human vs. murine) to account for target heterogeneity .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
